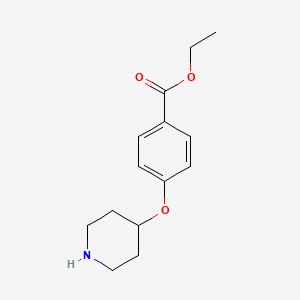
3-(4-Methylnaphthalen-1-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a prop-2-enoic acid group attached to the 4-methyl position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnaphthalene.
Bromination: 4-Methylnaphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to form 4-bromo-1-methylnaphthalene.
Grignard Reaction: The brominated product undergoes a Grignard reaction with magnesium in dry ether to form the corresponding Grignard reagent.
Carbonylation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid intermediate.
Dehydration: Finally, the carboxylic acid intermediate is dehydrated using a dehydrating agent such as phosphorus pentoxide to yield 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(4-methylnaphthalen-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its effects fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Methoxyphenyl)prop-2-enoic acid: Similar in structure but with a methoxy group instead of a methyl group.
3-(4-Methylphenyl)prop-2-enoic acid: Similar but with a phenyl ring instead of a naphthalene ring.
Uniqueness
3-(4-Methylnaphthalen-1-yl)prop-2-enoic acid is unique due to its naphthalene ring structure, which imparts distinct chemical and biological properties compared to its phenyl or methoxy analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H12O2 |
|---|---|
Poids moléculaire |
212.24 g/mol |
Nom IUPAC |
(E)-3-(4-methylnaphthalen-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C14H12O2/c1-10-6-7-11(8-9-14(15)16)13-5-3-2-4-12(10)13/h2-9H,1H3,(H,15,16)/b9-8+ |
Clé InChI |
NFSMFYVBYQORSH-CMDGGOBGSA-N |
SMILES isomérique |
CC1=CC=C(C2=CC=CC=C12)/C=C/C(=O)O |
SMILES canonique |
CC1=CC=C(C2=CC=CC=C12)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Bromo-2-{[(tert-butoxy)carbonyl]amino}-4-methoxybenzoic acid](/img/structure/B13540754.png)




![3-[[(1,1-Dimethylethoxy)carbonyl]amino]benzo[b]thiophene-2-carboxylic acid](/img/structure/B13540778.png)





